molecular formula C23H25BrN2O2S B11074015 {6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(piperidin-1-yl)methanone

{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(piperidin-1-yl)methanone

Cat. No.: B11074015
M. Wt: 473.4 g/mol
InChI Key: HUGQBPWLJHKKPP-UHFFFAOYSA-N
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Description

{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(PIPERIDINO)METHANONE is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a phenylsulfanyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(PIPERIDINO)METHANONE involves several key steps:

    Hydroxymethylation of Indole: The initial step involves the hydroxymethylation of the indole ring to introduce a hydroxymethyl group.

    Bromination: The hydroxymethylated indole undergoes bromination to introduce the bromine atom at the 6th position.

    Methylation: The next step involves the methylation of the indole nitrogen to form the 1-methyl derivative.

    Phenylsulfanylation: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Methoxylation: The methoxy group is introduced through a methylation reaction.

    Piperidinomethanone Formation: Finally, the piperidinomethanone moiety is attached to the indole core through a condensation reaction.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(PIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3), thiols, and alkyl halides are used under basic or acidic conditions.

    Condensation: Catalysts such as p-toluenesulfonic acid (p-TSA) and Lewis acids are used to facilitate condensation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted indoles, and various condensation products.

Scientific Research Applications

{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(PIPERIDINO)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(PIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
  • 6-bromo-5-hydroxy-1-methyl-2-phenylthiomethylindole-3-carboxylic acid ethyl ester

Uniqueness

{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(PIPERIDINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25BrN2O2S

Molecular Weight

473.4 g/mol

IUPAC Name

[6-bromo-5-methoxy-1-methyl-2-(phenylsulfanylmethyl)indol-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C23H25BrN2O2S/c1-25-19-14-18(24)21(28-2)13-17(19)22(23(27)26-11-7-4-8-12-26)20(25)15-29-16-9-5-3-6-10-16/h3,5-6,9-10,13-14H,4,7-8,11-12,15H2,1-2H3

InChI Key

HUGQBPWLJHKKPP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1CSC3=CC=CC=C3)C(=O)N4CCCCC4)OC)Br

Origin of Product

United States

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